![molecular formula C10H11N3S B13428549 2-Methyl-6-[(thiophen-3-yl)methyl]pyrimidin-4-amine CAS No. 2092094-00-1](/img/structure/B13428549.png)
2-Methyl-6-[(thiophen-3-yl)methyl]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-[(thiophen-3-yl)methyl]pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a thiophene moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both pyrimidine and thiophene rings in its structure suggests it may exhibit unique biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(thiophen-3-yl)methyl]pyrimidin-4-amine typically involves the condensation of thiophene-3-carboxaldehyde with 2-methyl-4-aminopyrimidine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-[(thiophen-3-yl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
2-Methyl-6-[(thiophen-3-yl)methyl]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-[(thiophen-3-yl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit kinases involved in cell signaling pathways, thereby exerting anticancer or anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-[(thiophen-2-yl)methyl]pyrimidine: Similar structure but with a different position of the thiophene ring.
6-[(Thiophen-3-yl)methyl]pyrimidin-4-amine: Lacks the methyl group at the 2-position.
2-Methyl-6-[(furan-3-yl)methyl]pyrimidin-4-amine: Contains a furan ring instead of a thiophene ring.
Uniqueness
2-Methyl-6-[(thiophen-3-yl)methyl]pyrimidin-4-amine is unique due to the specific positioning of the thiophene and pyrimidine rings, which may confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
2092094-00-1 |
|---|---|
Formule moléculaire |
C10H11N3S |
Poids moléculaire |
205.28 g/mol |
Nom IUPAC |
2-methyl-6-(thiophen-3-ylmethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H11N3S/c1-7-12-9(5-10(11)13-7)4-8-2-3-14-6-8/h2-3,5-6H,4H2,1H3,(H2,11,12,13) |
Clé InChI |
ZZNFZLDUVOUYQF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC(=N1)N)CC2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


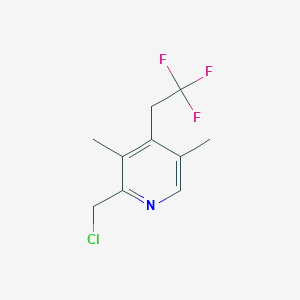
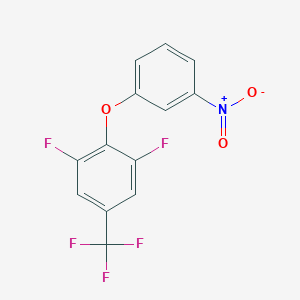
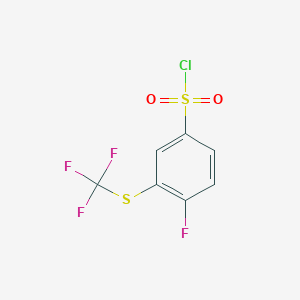
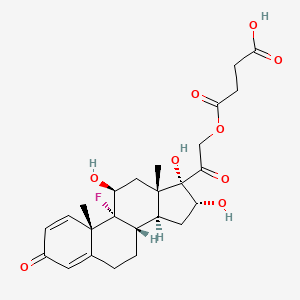
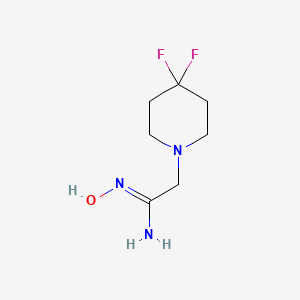
![2-ethylbutyl (2R)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B13428502.png)
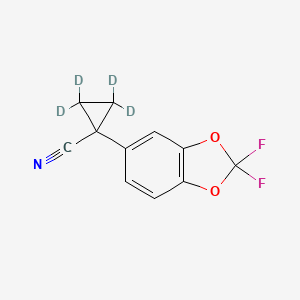

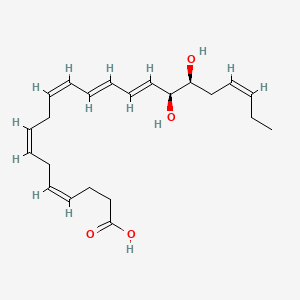
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-nitro-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13428519.png)

![[(2R,3R,4R)-4-hydroxy-4-methyl-3-(4-methylbenzoyl)oxy-5-oxooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13428543.png)
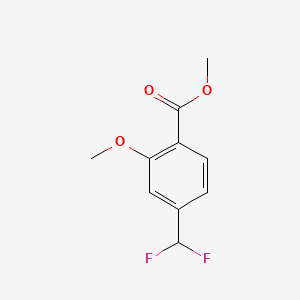
![1-isopropyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13428563.png)
